LP-533401 was developed as part of a research initiative aimed at exploring serotonin synthesis inhibition. It is commercially available from several suppliers, including Dalton Pharma Services and Cayman Chemical, and is often utilized in preclinical studies to investigate its effects on serotonin levels and related biological outcomes .
LP-533401 falls under the category of biochemical inhibitors specifically targeting tryptophan hydroxylase 1. Its classification as a small molecule inhibitor places it within the broader context of pharmacological agents designed to modulate neurotransmitter systems.
The synthesis of LP-533401 involves multiple chemical reactions that yield the final product through a series of steps typically including the formation of key intermediates followed by purification processes. While specific proprietary details about its synthesis are not publicly disclosed, general methods for synthesizing tryptophan hydroxylase inhibitors may involve:
Technical details regarding specific reagents and reaction conditions are often proprietary but follow standard organic synthesis protocols.
The molecular structure of LP-533401 can be represented by its chemical formula, which includes various functional groups that contribute to its inhibitory activity. The compound's three-dimensional conformation is crucial for its interaction with tryptophan hydroxylase 1.
The compound has a CAS number of 945976-43-2, which allows for its identification in chemical databases. The structural analysis can be performed using computational modeling techniques such as molecular docking studies, which provide insights into how LP-533401 interacts with the target enzyme .
LP-533401 primarily acts through the inhibition of tryptophan hydroxylase 1, blocking the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin. This inhibition leads to decreased levels of serotonin in peripheral tissues.
In vitro studies have demonstrated that LP-533401 effectively reduces serotonin synthesis in cell cultures and animal models. The binding affinity and kinetics can be analyzed using techniques like enzyme assays and kinetic modeling to quantify the extent of inhibition .
The mechanism by which LP-533401 exerts its effects involves direct binding to the active site of tryptophan hydroxylase 1, specifically interacting with amino acids Tyr235 and Phe241. This interaction alters the enzyme's conformation, preventing substrate access and subsequent catalytic activity.
Docking studies have indicated that LP-533401 binds with a calculated free energy of binding around -9.46 kcal/mol, suggesting a strong interaction with the target enzyme . This binding disrupts normal serotonin production pathways, leading to systemic biological effects.
LP-533401 is typically characterized by its solubility in organic solvents and stability under standard laboratory conditions. Detailed physical properties such as melting point or boiling point may vary based on purity and formulation.
The chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) for structural confirmation .
LP-533401 has significant applications in scientific research, particularly in studies focused on:
Tryptophan hydroxylase 1 (TPH1) is the rate-limiting enzyme for serotonin (5-hydroxytryptamine, 5-HT) biosynthesis in peripheral tissues. Expressed predominantly in enterochromaffin cells of the gastrointestinal tract, TPH1 catalyzes the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to serotonin [10]. Unlike TPH2 (expressed in the brain), TPH1-derived serotonin does not cross the blood-brain barrier, creating two distinct serotonin pools. LP-533401 (chemical name: (2S)-2-Amino-3-(4-(2-amino-6-(2,2,2-trifluoro-1-(3'-fluoro-[1,1'-biphenyl]-4-yl)ethoxy)pyrimidin-4-yl)phenyl)propanoic acid; CAS: 945976-43-2) is a small-molecule TPH1 inhibitor that selectively targets peripheral serotonin synthesis [4] [8].
Gut-derived serotonin (GDS) regulates multiple physiological processes:
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₂F₄N₄O₃ |
Molecular Weight | 526.48 g/mol |
CAS Number | 945976-43-2 |
Solubility | DMSO: 25 mg/mL (47.49 mM) |
Target | TPH1 (IC₅₀: 0.4 μM in RBL-2H3 cells) |
Selectivity | >100-fold selective over TPH2 |
Inhibiting TPH1 offers a precision approach to modulate GDS without central nervous system (CNS) effects. LP-533401’s inability to cross the blood-brain barrier ensures brain serotonin remains unaffected, minimizing neuropsychiatric side effects [2] [7]. This specificity underpins its therapeutic potential for:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: